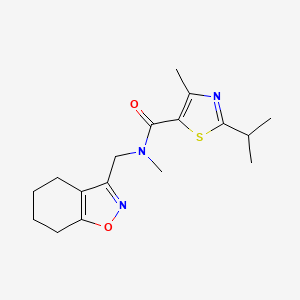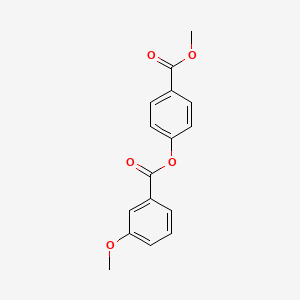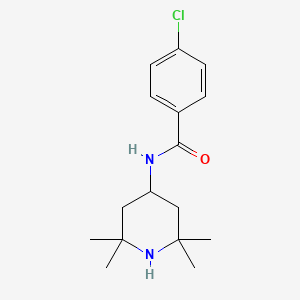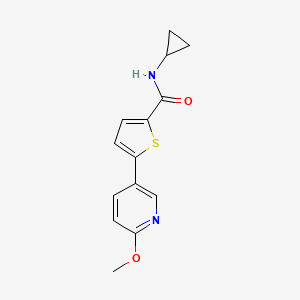![molecular formula C19H28N2O4 B5627118 [(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5627118.png)
[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic approaches to molecules similar to the one often involve complex reactions that allow for the introduction of specific functional groups and structural motifs. For example, the synthesis of complex heterocycles can involve multiple steps, including condensation reactions, ring closure, and functional group transformations. These processes are carefully designed to achieve the desired molecular architecture while maintaining the integrity of sensitive functional groups.
Molecular Structure Analysis
The molecular structure of compounds similar to "[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol" can be elucidated using a variety of spectroscopic and crystallographic techniques. X-ray diffraction studies provide definitive information about the arrangement of atoms within a crystal lattice, revealing the 3D conformation of the molecule, which is crucial for understanding its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of a molecule is influenced by its functional groups and overall structure. For example, nucleophilic substitution reactions, photoreactions in specific solvents, and interactions with reagents under various conditions can reveal the chemical behavior of the compound. Such reactions are essential for modifying the molecule for potential applications in medicinal chemistry or material science.
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and crystalline form, can significantly affect its application. These properties are determined by the compound's molecular structure and can be analyzed through experimental measurements and theoretical calculations.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are key to understanding a compound's potential uses. These properties are influenced by the molecule's electronic structure, which can be investigated through spectroscopic methods and computational chemistry techniques.
- Synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles (Prasad et al., 2018).
- Study on atmosphere-dependent photoreactions in methanol (Sugiyama et al., 1982).
- Synthesis and crystal structure analysis of morpholine derivatives and their antitumor activity (Tang & Fu, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-14-9-17(24-2)3-4-18(14)19(23)21-11-15(16(12-21)13-22)10-20-5-7-25-8-6-20/h3-4,9,15-16,22H,5-8,10-13H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIYFMUQQMAQLY-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2CC(C(C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)C(=O)N2C[C@H]([C@H](C2)CO)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R*,4R*)-1-(4-methoxy-2-methylbenzoyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-fluorophenyl)ethyl]-3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinecarboxamide](/img/structure/B5627050.png)

![9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627054.png)
![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-1,2-benzenediol](/img/structure/B5627060.png)
![N-{3-[4-(dimethylamino)phenyl]acryloyl}-2-hydroxybenzamide](/img/structure/B5627067.png)

![(3R*,4S*)-1-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5627080.png)
![ethyl 4-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1-piperazinecarboxylate](/img/structure/B5627086.png)
![{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetic acid](/img/structure/B5627102.png)
![[(3R*,5R*)-5-[(dimethylamino)methyl]-1-(3-phenoxybenzoyl)piperidin-3-yl]methanol](/img/structure/B5627111.png)
![N-[3-(cyclohexyloxy)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5627132.png)
![N-allyl-3,4-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5627139.png)
